5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide
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Overview
Description
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the quinazoline core with a pyridin-3-ylmethyl halide in the presence of a base such as potassium carbonate.
Formation of the Pentanamide Side Chain: The final step involves the acylation of the intermediate with pentanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline ring, potentially forming dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its anticancer properties. Studies have shown that quinazoline derivatives can inhibit the growth of cancer cells by interfering with specific signaling pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its combination of a quinazoline core with a pyridin-3-ylmethyl group and a pentanamide side chain provides a unique scaffold for drug development and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17(21-13-14-6-5-10-20-12-14)9-3-4-11-23-18(25)15-7-1-2-8-16(15)22-19(23)26/h1-2,5-8,10,12H,3-4,9,11,13H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKDFRRVOSNLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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